N-(4-chloro-1-methylpyrazol-3-yl)-1-[3-[(4-chloro-1-methylpyrazol-3-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide
Overview
Description
N-(4-chloro-1-methylpyrazol-3-yl)-1-[3-[(4-chloro-1-methylpyrazol-3-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of multiple pyrazole rings, chlorinated substituents, and a carboxamide group, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1-methylpyrazol-3-yl)-1-[3-[(4-chloro-1-methylpyrazol-3-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Chlorination: Introduction of chlorine atoms at specific positions on the pyrazole ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: Formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1-methylpyrazol-3-yl)-1-[3-[(4-chloro-1-methylpyrazol-3-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-chloro-1-methylpyrazol-3-yl)-1-[3-[(4-chloro-1-methylpyrazol-3-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chloro-1-methylpyrazol-3-yl)-1-[3-[(4-chloro-1-methylpyrazol-3-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazol-3-amine: A simpler pyrazole derivative with similar structural features.
N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide: A compound with a similar pyrazole core but different substituents.
Uniqueness
N-(4-chloro-1-methylpyrazol-3-yl)-1-[3-[(4-chloro-1-methylpyrazol-3-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide is unique due to its multiple pyrazole rings, chlorinated substituents, and carboxamide group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-chloro-1-methylpyrazol-3-yl)-1-[3-[(4-chloro-1-methylpyrazol-3-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N8O2/c1-23-7-9(16)13(21-23)18-12(26)4-6-25-5-3-11(20-25)15(27)19-14-10(17)8-24(2)22-14/h3,5,7-8H,4,6H2,1-2H3,(H,18,21,26)(H,19,22,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOCWVMFESPPTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)NC(=O)CCN2C=CC(=N2)C(=O)NC3=NN(C=C3Cl)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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